

A Comparative Spectroscopic Analysis of Aminobenzoate Derivatives

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Compound of Interest

Compound Name: *Isopropyl 3-aminobenzoate*

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This guide provides a detailed comparative analysis of the spectroscopic properties of key aminobenzoate derivatives, including Benzocaine, Procaine, and various isomers of aminobenzoic acid. The objective is to offer a comprehensive resource with supporting experimental data to aid in the identification, characterization, and quality control of these widely used compounds in the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize key quantitative data obtained from UV-Vis, Fluorescence, and NMR spectroscopy for selected aminobenzoate derivatives.

Table 1: UV-Visible Absorption and Fluorescence Data

| Compound | Solvent | λ_{max} (abs) (nm) | Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$) | λ_{max} (em) (nm) | Quantum Yield (Φ) |
|---------------------|---------|-----------------------------------|---|----------------------------------|--------------------------|
| Benzocaine | Ethanol | 288, 310 | 18,500 (at 288 nm) | 340 | 0.12 |
| Water (pH 7.4) | 290 | 1,600 | 335 | - | |
| Procaine | Water | 194, 223, 294[1] | - | 333[2] | - |
| 0.1 M HCl | 280 | - | - | - | |
| 0.1 M NaOH | 272 | - | - | - | |
| Anthranilic Acid | Ethanol | 254, 335 | 7,800 (at 254 nm) | 420 | 0.35 |
| 4-Aminobenzoic Acid | Water | 265 | 15,000 | 345 | - |

Note: Molar absorptivity, quantum yield, and emission maxima can be highly dependent on the solvent and pH. Data presented here is compiled from various sources for comparative purposes.

Table 2: ^1H and ^{13}C NMR Chemical Shift Data (in CDCl_3)

| Compound | ¹ H NMR (δ, ppm) | ¹³ C NMR (δ, ppm) |
|------------------------|--|---|
| Benzocaine | 7.88 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.32 (q, 2H, OCH ₂), 4.08 (br s, 2H, NH ₂), 1.37 (t, 3H, CH ₃)[3][4] | 166.8 (C=O), 150.8 (C-NH ₂), 131.5 (Ar-CH), 120.0 (C-CO), 113.8 (Ar-CH), 60.5 (OCH ₂), 14.4 (CH ₃)[5] |
| Methyl 4-Aminobenzoate | 7.85 (d, 2H, Ar-H), 6.63 (d, 2H, Ar-H), 4.10 (br s, 2H, NH ₂), 3.85 (s, 3H, OCH ₃) | 167.2 (C=O), 151.2 (C-NH ₂), 131.6 (Ar-CH), 119.5 (C-CO), 113.7 (Ar-CH), 51.7 (OCH ₃) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelengths of maximum absorbance (λ_{max}) and molar absorptivity, providing insights into the electronic structure and concentration of the analyte.
- Instrumentation: A standard double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of the aminobenzoate derivative in a suitable spectroscopic grade solvent (e.g., ethanol, water).
 - Create a series of dilutions to obtain concentrations that result in absorbance readings within the linear range of the instrument (typically 0.1-1.0).
- Data Acquisition:
 - Use a quartz cuvette filled with the pure solvent to record a baseline spectrum.
 - Measure the absorbance of each sample solution over a specific wavelength range (e.g., 200-400 nm).

- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.^[6] The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

- **Objective:** To measure the emission spectrum of a compound and determine its fluorescence quantum yield, which is useful for applications in bio-imaging and sensing.
- **Instrumentation:** A standard spectrofluorometer.
- **Sample Preparation:**
 - Prepare dilute solutions of the sample in a spectroscopic grade solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.
- **Data Acquisition:**
 - Record an excitation spectrum to determine the optimal excitation wavelength (often corresponding to the λ_{max} from UV-Vis).
 - Set the excitation wavelength and record the emission spectrum over a range of higher wavelengths.
- **Data Analysis:** The wavelength of maximum emission intensity is determined. The fluorescence quantum yield can be calculated relative to a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To elucidate the molecular structure by analyzing the chemical environment of ^1H and ^{13}C nuclei.^[6]
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[6]

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra according to standard instrument protocols.
- Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign signals to specific protons and carbons in the molecule.^[5]

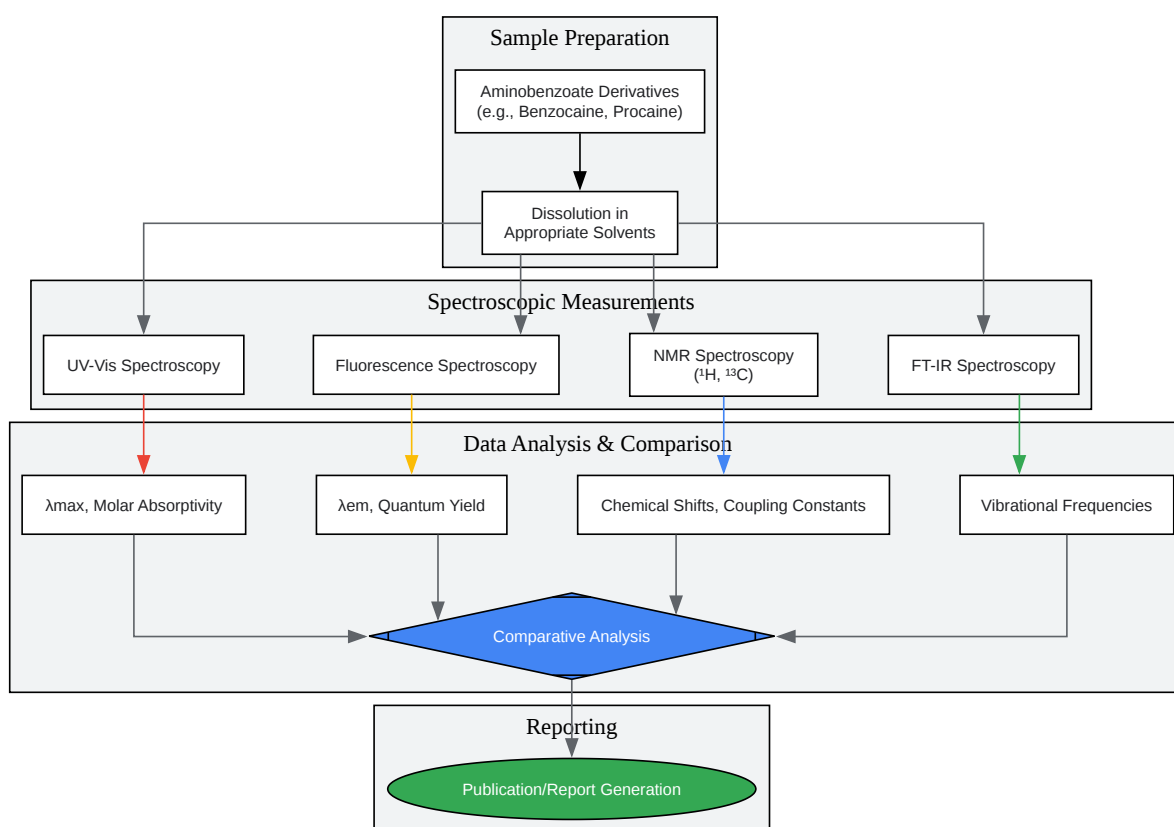
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in a molecule based on their characteristic vibrational frequencies.^[6]
- Instrumentation: A standard FT-IR spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Press the fine powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.^[6]
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-O stretch).

Visualizations

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative analysis of aminobenzoate derivatives.



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Caption: Workflow for comparative spectroscopic analysis.

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